molecular formula C11H15N3 B13010288 6-(Diethylamino)-4-methylnicotinonitrile

6-(Diethylamino)-4-methylnicotinonitrile

Cat. No.: B13010288
M. Wt: 189.26 g/mol
InChI Key: ROTUJAQBTCIFQD-UHFFFAOYSA-N
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Description

6-(Diethylamino)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a diethylamino group and a methyl group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)-4-methylnicotinonitrile typically involves the reaction of 4-methylnicotinonitrile with diethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The reaction can be represented as follows:

4-Methylnicotinonitrile+DiethylamineThis compound\text{4-Methylnicotinonitrile} + \text{Diethylamine} \rightarrow \text{this compound} 4-Methylnicotinonitrile+Diethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)-4-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

6-(Diethylamino)-4-methylnicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in the development of biological probes or as a reagent in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Diethylamino)-4-methylnicotinonitrile involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): Similar in structure but with a dimethylamino group instead of a diethylamino group.

    Diethylamino hydroxybenzoyl hexyl benzoate: Shares the diethylamino group but differs in the core structure.

Uniqueness

6-(Diethylamino)-4-methylnicotinonitrile is unique due to the specific positioning of the diethylamino and methyl groups on the nicotinonitrile core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

6-(diethylamino)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C11H15N3/c1-4-14(5-2)11-6-9(3)10(7-12)8-13-11/h6,8H,4-5H2,1-3H3

InChI Key

ROTUJAQBTCIFQD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C(=C1)C)C#N

Origin of Product

United States

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